REACTION_CXSMILES
|
[Na].C[Si](C)(C)[C:4]#[C:5][CH:6]([N:13]=CC1C=CC=CC=1)[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].C[O-].[Na+].[Cl-].[NH4+]>CO.CCOCC>[NH2:13][CH:6]([C:5]#[CH:4])[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10] |f:2.3,4.5,^1:0|
|
Name
|
3A
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C[Si](C#CC(CCC(=O)OC)N=CC1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
stored in a freezer over a week
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 minutes at 0° C.
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The ether was evaporated from the filtrate
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 25 ml of tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
the solution was added drop-by-drop over one minute to a vigorously stirred ice-cold 0.2N hydrochloric acid solution
|
Duration
|
1 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 0° C. for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ether
|
Type
|
CUSTOM
|
Details
|
The water was evaporated from the aqueous phase, toluene
|
Type
|
ADDITION
|
Details
|
was added to the residue and residual water
|
Type
|
CUSTOM
|
Details
|
removed by azeotropic distillation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol
|
Type
|
ADDITION
|
Details
|
toluene was added
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled azeotropically
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was subjected to low pressure distillation
|
Type
|
CUSTOM
|
Details
|
to give 3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |